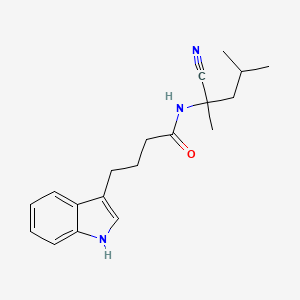
N-(1-cyano-1,3-dimethylbutyl)-4-(1H-indol-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1,3-dimethylbutyl)-4-(1H-indol-3-yl)butanamide, also known as CDB-2914, is a synthetic steroid compound that has been extensively studied for its potential as a contraceptive and as a treatment for various reproductive disorders.
Mécanisme D'action
N-(1-cyano-1,3-dimethylbutyl)-4-(1H-indol-3-yl)butanamide works by binding to the progesterone receptor and blocking the action of progesterone. This prevents the proliferation and differentiation of endometrial cells, which are necessary for pregnancy to occur. This compound also has anti-inflammatory properties, which may contribute to its effectiveness in treating conditions such as endometriosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the thickness of the endometrium, inhibit ovulation, and prevent implantation of a fertilized egg. It has also been shown to have anti-inflammatory effects, which may contribute to its effectiveness in treating conditions such as endometriosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-cyano-1,3-dimethylbutyl)-4-(1H-indol-3-yl)butanamide is its potent anti-progestational activity, which makes it a promising candidate for use as an emergency contraceptive. It has also been shown to have potential as a treatment for various reproductive disorders. However, one of the limitations of this compound is that it has not been extensively studied in humans, so its safety and efficacy are still uncertain.
Orientations Futures
There are a number of future directions for research on N-(1-cyano-1,3-dimethylbutyl)-4-(1H-indol-3-yl)butanamide. One area of research could be to further explore its potential as a treatment for endometriosis, uterine fibroids, and breast cancer. Another area of research could be to investigate its safety and efficacy in humans, particularly in the context of emergency contraception. Additionally, further research could be done to explore its mechanism of action and to identify potential side effects.
Méthodes De Synthèse
N-(1-cyano-1,3-dimethylbutyl)-4-(1H-indol-3-yl)butanamide is typically synthesized through a multistep process starting with the reaction of 1H-indole-3-carboxaldehyde with 1-cyano-1,3-dimethylbutane in the presence of a base. This is followed by the addition of butyl lithium and the subsequent reaction with 4-bromo-1-butene. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product, this compound.
Applications De Recherche Scientifique
N-(1-cyano-1,3-dimethylbutyl)-4-(1H-indol-3-yl)butanamide has been studied extensively for its potential as a contraceptive and as a treatment for various reproductive disorders. It has been shown to have potent anti-progestational activity, which makes it a promising candidate for use as an emergency contraceptive. It has also been studied for its potential as a treatment for endometriosis, uterine fibroids, and breast cancer.
Propriétés
IUPAC Name |
N-(2-cyano-4-methylpentan-2-yl)-4-(1H-indol-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-14(2)11-19(3,13-20)22-18(23)10-6-7-15-12-21-17-9-5-4-8-16(15)17/h4-5,8-9,12,14,21H,6-7,10-11H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEOOBIHJNCNOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#N)NC(=O)CCCC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


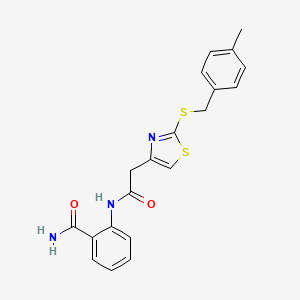
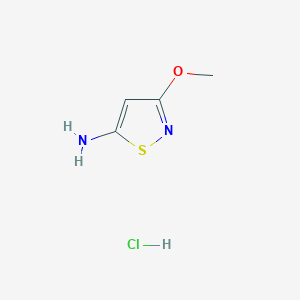
![5-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B2642684.png)
![5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2642685.png)
![4-(tert-butyl)-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2642686.png)
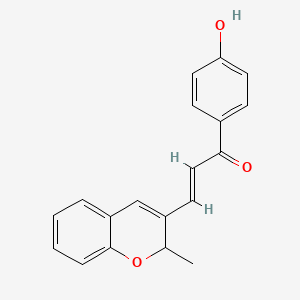

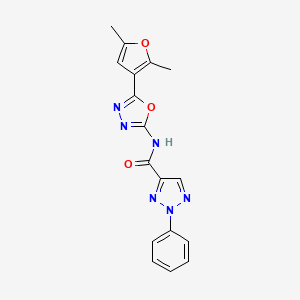

![3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2642697.png)
![(2E,NZ)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2642698.png)
![3-(4-Methoxyphenyl)-7-(pyridin-2-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine](/img/structure/B2642699.png)
